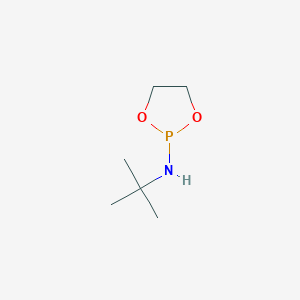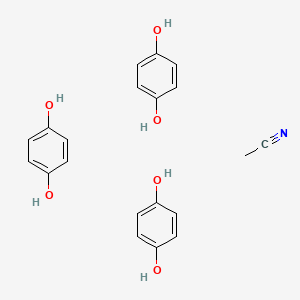
Acetonitrile;benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;benzene-1,4-diol is a compound that combines acetonitrile, a simple organic nitrile, with benzene-1,4-diol, also known as hydroquinone. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, commonly used as a solvent in organic synthesis. Benzene-1,4-diol is an aromatic organic compound with the chemical formula C₆H₄(OH)₂, known for its applications in photography, cosmetics, and as a reducing agent.
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzene-1,4-diol undergoes oxidation to form 1,4-benzoquinone.
Reduction: Benzene-1,4-diol can be reduced to form hydroquinone derivatives.
Substitution: Acetonitrile can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ferric chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation: 1,4-benzoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acetonitrile derivatives.
Aplicaciones Científicas De Investigación
Acetonitrile;benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of nitriles and amides.
Biology: Benzene-1,4-diol is used in the study of oxidative stress and its effects on biological systems.
Medicine: Hydroquinone is used in dermatology for its skin-lightening properties.
Mecanismo De Acción
The mechanism of action for benzene-1,4-diol involves its ability to act as a reducing agent. It donates electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage . Acetonitrile acts as a solvent and can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): Similar to benzene-1,4-diol but with hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Similar to benzene-1,4-diol but with hydroxyl groups in the meta position.
Uniqueness
Propiedades
Número CAS |
51528-69-9 |
|---|---|
Fórmula molecular |
C20H21NO6 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
acetonitrile;benzene-1,4-diol |
InChI |
InChI=1S/3C6H6O2.C2H3N/c3*7-5-1-2-6(8)4-3-5;1-2-3/h3*1-4,7-8H;1H3 |
Clave InChI |
RFNMJUSUEIXCCC-UHFFFAOYSA-N |
SMILES canónico |
CC#N.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


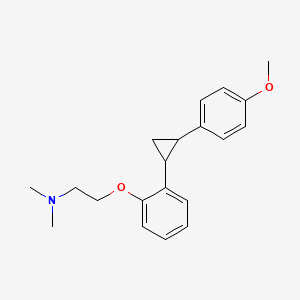

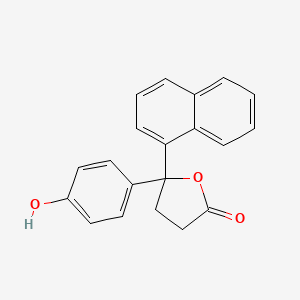
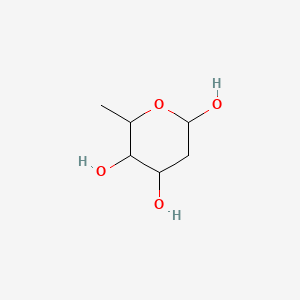
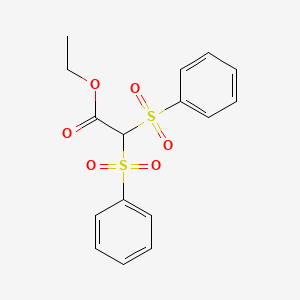
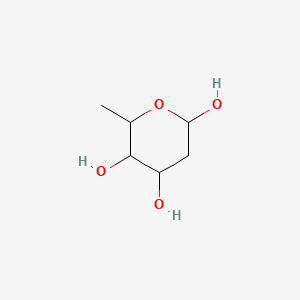

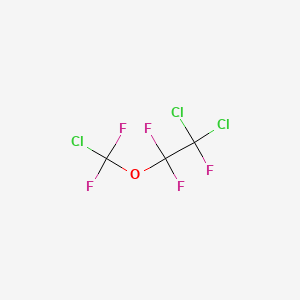
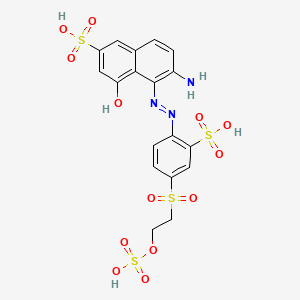

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)

